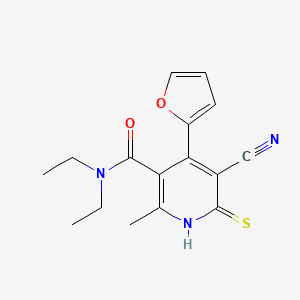![molecular formula C20H17N5O2S B2996394 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 2034535-89-0](/img/structure/B2996394.png)
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is an organic compound that belongs to the class of acetamides. Characterized by its complex and unique structure, this compound features cyclopropyl and imidazo[2,1-b]thiazolyl groups, making it of significant interest in various scientific fields, particularly chemistry, biology, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide can be accomplished through a multi-step process. It typically involves:
Cyclopropanation: of a suitable precursor to introduce the cyclopropyl group.
Formation of the oxopyridazin: ring via cyclization reactions.
Coupling of the imidazo[2,1-b]thiazole moiety: to the phenyl ring.
Amidation: reaction to link the components through acetamide formation.
These reactions are conducted under specific conditions involving controlled temperatures, catalysts, and solvents to optimize yield and purity.
Industrial Production Methods
Scaling up for industrial production requires robust protocols to ensure consistency and efficiency. Methods such as continuous flow synthesis and process optimization techniques are employed. Advanced reactor designs and automation play a critical role in large-scale synthesis to meet commercial demand while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes oxidation to form various derivatives with altered pharmacological properties.
Reduction: : Can be reduced to generate different functional groups, enhancing its applicability.
Substitution: : Participates in substitution reactions, allowing modification of its structure for targeted uses.
Common Reagents and Conditions
Oxidizing agents: : e.g., Hydrogen peroxide, Potassium permanganate.
Reducing agents: : e.g., Lithium aluminum hydride, Sodium borohydride.
Substitution reagents: : Various halogens and nucleophiles in aprotic solvents.
Major Products
These reactions yield a variety of products depending on the reactants and conditions used, including hydroxylated , reduced , and substituted derivatives
Aplicaciones Científicas De Investigación
The compound is of interest due to its potential in:
Chemistry: : As a building block for complex molecule synthesis.
Biology: : Investigating its interactions with biological macromolecules.
Medicine: : Exploring its pharmacological properties and potential as a therapeutic agent.
Industry: : Use in material science for developing novel materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide exerts its effects involves:
Binding to molecular targets: : Interaction with enzymes, receptors, or nucleic acids.
Pathway modulation: : Influencing biochemical pathways leading to its therapeutic or material properties.
Comparación Con Compuestos Similares
Similar compounds include those with pyridazinone, imidazothiazole, and acetamide moieties. What sets 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide apart is its unique combination of these groups, offering a distinctive set of chemical and biological properties.
Pyridazinone derivatives: : Known for various pharmacological activities.
Imidazothiazole derivatives: : Noted for their antimicrobial and anticancer properties.
Acetamide derivatives: : Utilized in numerous industrial and pharmaceutical applications.
Would you like to dive deeper into any specific section?
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-18(12-25-19(27)8-7-16(23-25)13-1-2-13)21-15-5-3-14(4-6-15)17-11-24-9-10-28-20(24)22-17/h3-11,13H,1-2,12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLURYNVEHNBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]propanamide](/img/structure/B2996311.png)

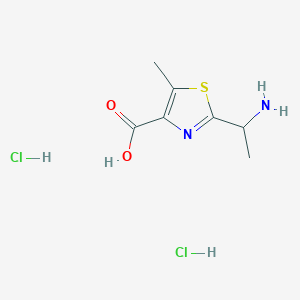
![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)
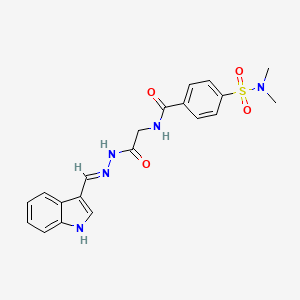
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)
![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)
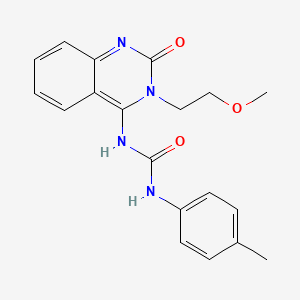
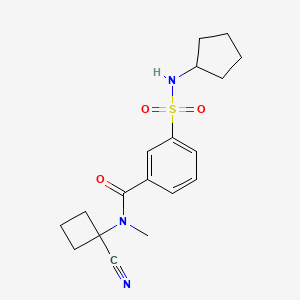
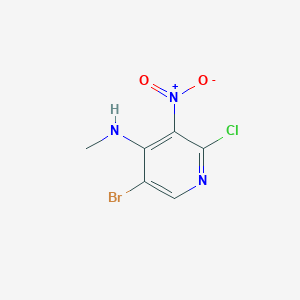
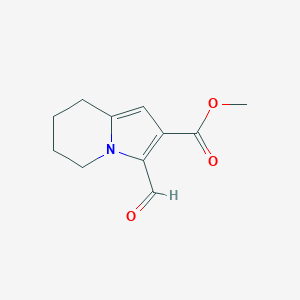
![3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate](/img/structure/B2996331.png)
![(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile](/img/structure/B2996332.png)
